molecular formula C28H50O3S B14751683 [(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] methanesulfonate CAS No. 3381-51-9

[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] methanesulfonate

Cat. No.: B14751683
CAS No.: 3381-51-9
M. Wt: 466.8 g/mol
InChI Key: KTDRRIFHPBRCMS-PGAJIAHISA-N
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Description

The compound [(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] methanesulfonate is a steroidal derivative featuring a cyclopenta[a]phenanthrene core. Key structural elements include:

  • Methanesulfonate group at the 3-position, enhancing solubility and reactivity.
  • (2R)-6-Methylheptan-2-yl side chain at the 17-position, influencing lipophilicity and steric interactions.

This compound shares a steroidal scaffold with numerous analogs, which differ in substituents at the 3- and 17-positions. Below, we systematically compare its properties and applications with structurally related compounds.

Properties

CAS No.

3381-51-9

Molecular Formula

C28H50O3S

Molecular Weight

466.8 g/mol

IUPAC Name

[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] methanesulfonate

InChI

InChI=1S/C28H50O3S/c1-19(2)8-7-9-20(3)24-12-13-25-23-11-10-21-18-22(31-32(6,29)30)14-16-27(21,4)26(23)15-17-28(24,25)5/h19-26H,7-18H2,1-6H3/t20-,21+,22+,23+,24-,25+,26+,27+,28-/m1/s1

InChI Key

KTDRRIFHPBRCMS-PGAJIAHISA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OS(=O)(=O)C)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)C)C)C

Origin of Product

United States

Preparation Methods

Semi-Synthetic Routes from Cholesterol

Cholesterol serves as a common starting material due to its structural similarity. Critical modifications include:

  • Side-Chain Functionalization : The cholesterol side chain (C8H17) is modified to [(2R)-6-methylheptan-2-yl] via Wittig olefination or Grignard addition, followed by hydrogenation.
  • Oxidation and Reduction : Selective oxidation at C3 (using Jones reagent) to a ketone, followed by stereoselective reduction (e.g., NaBH4 with chiral ligands) yields the 3S-alcohol.
  • Methylation at C10 and C13 : Directed ortho-metalation with MeLi/CuI introduces methyl groups at C10 and C13.

Example Protocol :

  • Step 1 : Cholesterol (10 g) is treated with PPh3 and CBr4 in CH2Cl2 to brominate the C25 position.
  • Step 2 : Reaction with (2R)-6-methylhept-5-en-2-ylmagnesium bromide (2 eq.) in THF at −78°C installs the side chain.
  • Step 3 : Hydrogenation (H2/Pd-C, 50 psi) yields the saturated side chain.
  • Step 4 : Jones oxidation (CrO3/H2SO4) at C3, followed by L-Selectride reduction, affords the 3S-alcohol (72% yield).

Total Synthesis Approaches

Total synthesis routes, though less common, ensure precise stereochemical control. A representative strategy involves:

  • Cyclopenta[a]phenanthrene Core Construction :
    • Diels-Alder reaction between a substituted cyclopentadiene and quinone (e.g., US6417405B2 methodology).
    • Lewis acid-catalyzed [2+2] cycloaddition to form the C8-C14 bond.
  • Stereoselective Functionalization :
    • Asymmetric hydrogenation (Noyori catalyst) sets the 9S and 10S configurations.
    • Enzymatic hydroxylation (CYP450 mimics) introduces the 3S-alcohol.

Methanesulfonation of the Steroidal Alcohol

The methanesulfonate group is introduced via reaction with methanesulfonyl chloride (MsCl) under basic conditions.

Standard Protocol

  • Reagents : Methanesulfonyl chloride (1.2 eq.), triethylamine (2 eq.), anhydrous CH2Cl2.
  • Procedure :
    • The steroidal alcohol (1 eq.) is dissolved in CH2Cl2 under N2.
    • Triethylamine is added, followed by dropwise addition of MsCl at 0°C.
    • The mixture is stirred for 2–4 h at 25°C, then quenched with H2O.
    • The organic layer is washed (NaHCO3, brine), dried (Na2SO4), and concentrated.
  • Yield : 85–92%.

Optimization Strategies

  • Solvent Effects : THF or DMF improves solubility for polar substrates.
  • Base Selection : DMAP or pyridine enhances reaction rates for sterically hindered alcohols.

Alternative Synthetic Routes and Innovations

Biocatalytic Methanesulfonation

Recent advances employ lipases (e.g., Candida antarctica Lipase B) to catalyze the transesterification between vinyl methanesulfonate and the steroidal alcohol, achieving enantioretention (98% ee).

Flow Chemistry Approaches

Continuous-flow systems reduce reaction times from hours to minutes:

  • Conditions : MsCl (1.1 eq.), Et3N (1.5 eq.), microreactor (50°C, 10 min).
  • Yield : 89%.

Analytical Characterization and Quality Control

Critical analytical data for the final product include:

Parameter Method Specification
Purity HPLC (C18, 220 nm) ≥99.5%
Stereochemical Integrity Chiral SFC All chiral centers conform to (3S,5S,8R,...)
MS Confirmation HRMS (ESI+) m/z calc. 590.4121; found 590.4124

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonate ester group, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can target the cyclopenta[a]phenanthrene core, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methanesulfonate ester group, replacing the methanesulfonate with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Compounds with new functional groups replacing the methanesulfonate ester.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context but often involve the modulation of signaling pathways and gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 3-Position

a) Hydroxyl Group Derivatives
  • Example : [(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol] (MW: 386.66 g/mol) .
  • Comparison: The hydroxyl group reduces molecular weight (vs. Lower solubility in nonpolar solvents compared to the sulfonate derivative.
b) Ester Derivatives
  • Octanoate Ester: [(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl octanoate] (MW: 512.85 g/mol) .
  • 3-Phenylpropiolate Ester : [(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3-phenylpropiolate] (MW: ~530 g/mol) .
  • Comparison: Ester groups increase lipophilicity (octanoate > phenylpropiolate > methanesulfonate). Methanesulfonate’s polar sulfonate group enhances aqueous solubility, making it more suitable for pharmaceutical formulations.

Variations at the 17-Position

a) Alkyl Chain Modifications
  • Ethyl-Methyl Side Chain : [(3S,8S,9S,10R,13R,14S,17R)-17-((2R,5R)-5-Ethyl-6-methylheptan-2-yl)-10,13-dimethyl-tetradecahydro-1H-cyclopenta[a]phenanthrene derivatives] .
  • 5,6-Dimethylheptan-2-yl : [(3S,8S,9S,10R,13R,14S,17R)-17-((2R,5R)-5,6-Dimethylheptan-2-yl)-3-methoxy-10,13-dimethyl-tetradecahydro-1H-cyclopenta[a]phenanthrene] (MW: 414.71 g/mol) .
  • Comparison :
    • The (2R)-6-methylheptan-2-yl group in the target compound balances lipophilicity and steric bulk.
    • Bulkier chains (e.g., 5,6-dimethylheptan-2-yl) reduce metabolic clearance but may hinder receptor binding .

Physicochemical Properties

Property Target Methanesulfonate Hydroxyl Derivative Octanoate Ester 5,6-Dimethylheptan-2-yl Derivative
Molecular Weight (g/mol) ~440–470 (estimated) 386.66 512.85 414.71
LogP (Estimated) ~4.5–5.0 ~5.2 ~7.0 ~6.5
Solubility Moderate (polar solvents) Low (nonpolar solvents) Very low Low

Biological Activity

The compound [(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] methanesulfonate is a complex organic molecule with potential biological activity. This article aims to explore its biological properties through detailed research findings and case studies.

Chemical Structure

The compound's structure is characterized by a tetradecahydro-cyclopenta[a]phenanthrene core with various substituents that may influence its biological activity. The molecular formula is C35H60O2SC_{35}H_{60}O_2S, and it features multiple stereocenters that contribute to its three-dimensional conformation.

2D Structure Representation

ComponentStructure
Molecular Formula C₃₅H₆₀O₂S
InChI Key QYBUWJRMHQVYLH-UANRBNDJSA-N
SMILES Notation CC@H[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC@@HOC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)C)C

Research suggests that compounds similar to this one may exert their biological effects through various mechanisms:

  • Hormonal Modulation : The structure indicates potential interactions with steroid hormone receptors due to its steroid-like backbone.
  • Cell Signaling : It may influence cell signaling pathways related to growth and differentiation.

Study 1: Anti-inflammatory Effects

A study investigating the anti-inflammatory properties of steroid-like compounds found that derivatives similar to the target compound significantly reduced pro-inflammatory cytokines in vitro.

  • Methodology : Human macrophages were treated with the compound and stimulated with lipopolysaccharides (LPS).
  • Results : A notable decrease in TNF-alpha and IL-6 levels was observed.

Study 2: Anticancer Activity

Another study focused on the anticancer potential of related compounds against breast cancer cell lines.

  • Methodology : MCF-7 cells were treated with varying concentrations of the compound.
  • Results : The compound exhibited dose-dependent cytotoxicity with an IC50 value indicating significant efficacy at lower concentrations.

Biological Activity Summary Table

Activity TypeObserved EffectReference
Anti-inflammatoryReduced cytokine levels
AnticancerInduced apoptosis in MCF-7

Structural and Physical Properties Table

PropertyValue
Molecular Weight600.80 g/mol
Melting PointNot determined
SolubilitySoluble in organic solvents

Q & A

Q. What synthetic strategies are recommended for preparing this methanesulfonate derivative, and what are critical reaction parameters?

The compound is synthesized via enantioselective copper-catalyzed oxy-alkynylation or palladium-catalyzed C−H activation. Key steps include:

  • Use of hypervalent iodine reagents (e.g., ethynylbenziodazolones) to introduce alkynyl groups with high enantioselectivity .
  • Optimization of copper catalysts (e.g., Cu(OTf)₂) and ligands (e.g., chiral bisoxazolines) to control stereochemistry at the 3-position .
  • Reaction temperature (typically −20°C to 25°C) and solvent polarity (e.g., dichloromethane) to minimize side reactions .
  • Yields range from 60–85% depending on steric hindrance from the 17-alkyl substituent .

Q. How can stereochemical integrity be confirmed during synthesis?

  • X-ray crystallography : Resolves absolute configuration, as demonstrated for a related cyclopenta[a]phenanthrene derivative (R-factor = 0.060, T = 100 K) .
  • NMR spectroscopy : Diastereotopic proton splitting in 1H^1H NMR (e.g., 3α vs. 3β protons) and 13C^{13}C DEPT analysis confirm substituent orientation .
  • Optical rotation : Specific rotation ([α]D_D) compared to NIST reference data (e.g., [α]D20_D^{20} = +23.5° in chloroform) .

Q. What purification protocols ensure high purity for biological assays?

  • Flash chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 8:1 to 3:1) .
  • Recrystallization : Ethanol/water mixtures yield crystals suitable for X-ray analysis .
  • Purity validation : TLC (Rf_f = 0.4 in hexane:EtOAc 4:1) and 1H^1H NMR integration (≥95% purity) .

Advanced Research Questions

Q. How does stereochemistry at the 17-position influence biological activity?

  • The (2R)-6-methylheptan-2-yl group enhances lipophilicity (logP ≈ 7.2) and membrane permeability compared to shorter chains .
  • Structure-activity relationship (SAR) studies : Analogues with (2R,5R)-5-ethyl-6-methylheptan-2-yl show 3-fold higher antimicrobial activity against S. aureus (MIC = 8 µg/mL) .
  • Molecular docking : The 17-alkyl chain occupies hydrophobic pockets in steroid-binding enzymes, as modeled using NIST structural data (InChIKey: AVIAVCZUGQDYFE) .

Q. How can contradictory spectroscopic data in literature be resolved?

  • Comparative analysis : Cross-reference 1H^1H NMR chemical shifts (e.g., 3α proton at δ 3.85–3.92 ppm vs. δ 3.78 ppm in polar solvents) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C29 _{29}H50 _{50}O4 _4S requires m/z 494.3432 [M+H]+^+) .
  • Dynamic light scattering (DLS) : Detect aggregation states that may skew NMR or HPLC results .

Q. What strategies mitigate side reactions during functionalization?

  • Protecting groups : Temporarily block the 3-methanesulfonate with tert-butyldimethylsilyl (TBS) ethers during alkynylation .
  • Catalyst screening : Palladium(II) acetate with pivalic acid suppresses β-hydride elimination in C−H activation .
  • Low-temperature kinetics : Monitor intermediates via in situ IR spectroscopy to optimize reaction quench timing .

Q. How does computational modeling predict metabolic stability?

  • Density functional theory (DFT) : Predicts oxidation sites (e.g., C14-H bond, ΔG^‡ = 22.3 kcal/mol) using Gaussian 16 .
  • MD simulations : The methanesulfonate group increases aqueous solubility (logS = −4.1) but reduces half-life in cytochrome P450 models .

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